![molecular formula C21H18N4O6 B15007597 (2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B15007597.png)
(2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 2-ethoxyphenol and further cyclized to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction of the cyano group can yield amines.
Scientific Research Applications
3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, leading to various biochemical effects. The oxadiazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-{(Z)-1-cyano-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile: Shares similar functional groups but differs in the core structure.
1,3,4-Thiadiazole Derivatives: Similar in having a heterocyclic ring but differ in the specific atoms and functional groups present.
Uniqueness
3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its combination of a cyano group, a nitrophenyl group, and an oxadiazole ring, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H18N4O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(Z)-3-[3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C21H18N4O6/c1-3-29-21-11-15(4-9-20(21)30-13-19-14(2)23-31-25(19)28)10-17(12-22)16-5-7-18(8-6-16)24(26)27/h4-11H,3,13H2,1-2H3/b17-10+ |
InChI Key |
BPKHRLGWVWLHOF-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])OCC3=[N+](ON=C3C)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=[N+](ON=C3C)[O-] |
Origin of Product |
United States |
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